

3-Amino-4-fluorobenzamide molecular structure and IUPAC name

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Compound of Interest

Compound Name: 3-Amino-4-fluorobenzamide

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Technical Guide: 3-Amino-4-fluorobenzamide

This document provides a comprehensive technical overview of **3-Amino-4-fluorobenzamide**, a key chemical intermediate in pharmaceutical research and development. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Molecular Structure and IUPAC Name

3-Amino-4-fluorobenzamide is an aromatic organic compound. Its structure consists of a benzene ring substituted with an amino group (-NH₂), a fluorine atom (-F), and a carboxamide group (-CONH₂). The substituents are positioned at the 3, 4, and 1 positions of the benzene ring, respectively.

- IUPAC Name: **3-Amino-4-fluorobenzamide**
- CAS Number: 943743-25-7[1]
- Molecular Formula: C₇H₇FN₂O[1]

The spatial arrangement of the amino and fluoro groups on the benzamide core makes it a valuable building block in the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapeutics.

Physicochemical and Spectroscopic Data

The key properties of **3-Amino-4-fluorobenzamide** are summarized below. This data is essential for its identification, handling, and use in synthetic chemistry.

Property	Value	Reference
Molecular Weight	154.14 g/mol	[1]
Physical Form	Solid	
InChI	1S/C7H7FN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11)	
InChI Key	YTQWZYHHAPTFQH-UHFFFAOYSA-N	
SMILES	NC(=O)c1ccc(F)c(N)c1	
MDL Number	MFCD09728800	
¹ H NMR (400 MHz, DMSO-d ₆)	δ 5.24 (brs, 2H), 6.97 (m, 2H), 7.13 (brs, 1H), 7.26 (d, J = 7.8 Hz, 1H), 7.74 (brs, 1H)	[1]

Experimental Protocol: Synthesis

The following protocol details a common method for the synthesis of **3-Amino-4-fluorobenzamide** from 3-amino-4-fluorobenzoic acid.[\[1\]](#)

Objective: To synthesize **3-Amino-4-fluorobenzamide** via amide coupling.

Materials:

- 3-amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol)
- N,N-dimethyl-formamide (DMF) (5.0 mL)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 g, 7.7 mmol)
- Ammonium chloride (NH₄Cl) (1.4 g, 26.9 mmol)

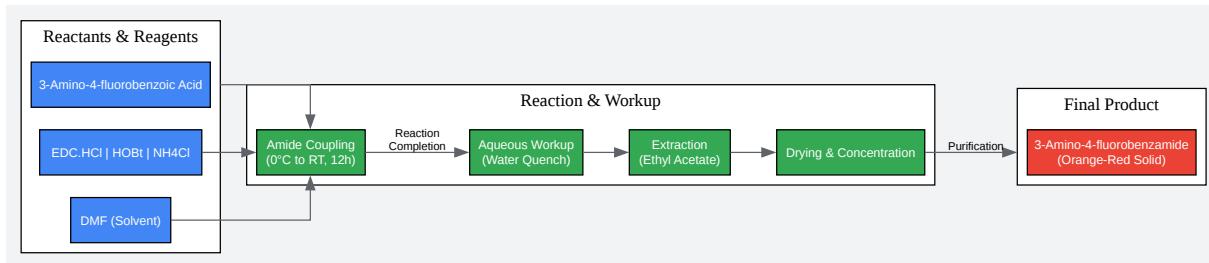
- Hydroxybenzotriazole (HOBt) (1.1 g, 8.3 mmol)
- Ice-cold water
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- A solution of 3-amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol) in dimethylformamide (5.0 mL) is prepared in a reaction vessel.
- The vessel is cooled to 0 °C in an ice bath.
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.2 g, 7.7 mmol), ammonium chloride (1.4 g, 26.9 mmol), and hydroxybenzotriazole (1.1 g, 8.3 mmol) are added to the solution at 0 °C.[1]
- The resulting mixture is stirred at room temperature for 12 hours.[1]
- Upon completion of the reaction (monitored by TLC), ice-cold water is added to the reaction mixture.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate and then concentrated under reduced pressure.
- The resulting crude product is purified to afford **3-amino-4-fluorobenzamide** (yield: 600 mg, 61%) as an orange-red solid.[1]

Visualization of Synthesis Workflow

The logical flow of the synthesis protocol is depicted in the following diagram.



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Caption: Synthesis workflow for **3-Amino-4-fluorobenzamide**.

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References

- 1. 3-amino-4-fluorobenzamide synthesis - chemicalbook [chemicalbook.com]
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